Nitrocyclopropane
Overview
Description
Nitrocyclopropane is a chemical compound with the molecular formula C3H5NO2 . It is a strained-ring nitro compound that has been of special interest in the field of energetic materials .
Synthesis Analysis
Nitrocyclopropanes can be synthesized through various methods. One approach involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones . Another method involves the use of nitrodiazomethanes . A new and efficient strategy for ring-opening reactions of nitrocyclopropanes has also been developed for the divergent synthesis of enynes and enesters via in situ generated highly reactive electron-deficient intermediate allenes .Molecular Structure Analysis
The molecular structure of Nitrocyclopropane consists of a three-membered ring with a nitro group attached. The average mass of Nitrocyclopropane is 87.077 Da and the monoisotopic mass is 87.032028 Da .Chemical Reactions Analysis
Nitrocyclopropanes are known to undergo various chemical reactions. For instance, they can undergo ring-opening reactions to form highly reactive allenes . These allenes can then be used in the synthesis of enynes and enesters .Scientific Research Applications
Synthesis and Chemistry
Nitrocyclopropane is a compound of interest in the field of chemistry due to its unique structural and energetic properties. Its synthesis is typically achieved by reacting 3-chloro-1-nitropropane with certain amines in the presence of a polar, aprotic solvent, yielding high yields of nitrocyclopropane (Faugeras, Luong, & Papadopoulo, 1999). Nitrocyclopropanes are notable for their strained-ring structure, making them attractive in the field of energetic materials due to the additional energy release expected upon ring decomposition (Ballini, Palmieri, & Fiorini, 2007).
Physical Properties
The gas-phase acidity of nitrocyclopropane is weaker compared to its open-chain analog, 2-nitropropane. This attribute is linked to the conflicting hybridization requirements for carbanion stabilization by the cyclopropyl ring and the nitro group (Bartmess, Wilson, Sorensen, & Bloor, 1992). The microwave spectrum of nitrocyclopropane reveals its molecular conformation and provides insights into its dipole moment and internal rotation barriers (Mochel, Britt, & Boggs, 1973).
Applications
in Biological and Medicinal ChemistryNitrocyclopropane derivatives have shown potential in the synthesis of HIV-1 protease inhibitors, indicating its significance in the field of medicinal chemistry (Mitchell, Xu, Newby, & Desai, 2017). Additionally, the stereoselective synthesis of functionalized nitrocyclopropanes from nitroalkenes, via organocatalytic approaches, further highlights their utility in creating biologically relevant compounds (Russo & Lattanzi, 2010).
Energetic Materials and Advanced Synthesis
The synthesis of nitrocyclopropane derivatives also plays a crucial role in the development of energetic materials. For instance, 2-nitrocyclopropanes with ketones or esters can be transformed into cyclopropyl-amino acids, compounds found in biologically active substances and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023). Furthermore, nitrocyclopropanes' role in the formation of structures for energetic compounds is underscored by their inclusion in state-of-the-art syntheses and property analyses (Averina, Yashin, Kuznetsova, & Zefirov, 2009).
Future Directions
The future directions in the research of Nitrocyclopropane could involve the development of new synthesis methods, exploration of its chemical reactions, and investigation of its potential applications in various fields. The development of new energetic materials and improvement of existing energetic materials have become the topic of interest for experimentalists and theoreticians .
properties
IUPAC Name |
nitrocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLARHICMEYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512911 | |
Record name | Nitrocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrocyclopropane | |
CAS RN |
13021-02-8 | |
Record name | Nitrocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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